N-(3-nitrobenzyl)-N-phenyl-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

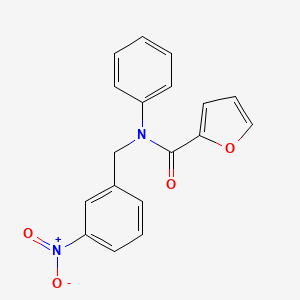

N-(3-Nitrobenzyl)-N-phenyl-2-furamide is a furan-2-carboxamide derivative featuring a nitro-substituted benzyl group and a phenyl group attached to the nitrogen atom. The nitro group at the 3-position of the benzyl moiety likely confers electron-withdrawing effects, influencing reactivity, solubility, and biological activity. Such compounds are typically synthesized via condensation reactions between activated furan carboxylates and substituted amines, as seen in related furamides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural attributes of N-(3-nitrobenzyl)-N-phenyl-2-furamide with analogs from the evidence:

Key Observations :

- Electron-Withdrawing Groups: The nitro group on the benzyl (target compound) vs. the trifluoromethyl group on the phenyl () both enhance electrophilicity but differ in steric effects.

- Bioactive Moieties : The benzimidazole in ’s compound introduces a heterocyclic system, enabling π-π stacking in biological targets, unlike the simpler benzyl group in the target compound .

- Polarity : Hydroxyl groups () improve aqueous solubility, whereas nitro groups (target compound) may reduce it, affecting bioavailability .

Physicochemical Properties

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]-N-phenylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(17-10-5-11-24-17)19(15-7-2-1-3-8-15)13-14-6-4-9-16(12-14)20(22)23/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXDAGGTVQTBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.